molecular formula C11H18O3 B15253007 Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B15253007
M. Wt: 198.26 g/mol
InChI Key: RKWMZEFURWUQJJ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-methyl-1-oxaspiro[24]heptane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of trimethylsulfur halide or trimethyl sulfoxide halide with an alkaline substance in a suitable solvent to produce sulfur ylide. This intermediate is then reacted with 2,2-dimethyl-5-(4-chlorobenzyl)cyclopentanone through a Corey-Chaykovsky reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in a biochemical setting, it may interact with enzymes or receptors, altering their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its specific spiro structure and the presence of both ethyl and methyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate, identified by its CAS Number 1603272-59-8, is a synthetic compound belonging to the class of spirocyclic compounds. This compound has gained attention due to its potential biological activities, which may include anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on diverse research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
IUPAC NameThis compound
InChI KeyRKWMZEFURWUQJJ-UHFFFAOYSA-N

1. Anti-inflammatory Activity

Research indicates that compounds similar to methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane have demonstrated significant anti-inflammatory effects. For instance, γ-butyrolactones, a related class of compounds, have shown potent inhibition of inflammatory pathways, such as caspase-1 and phospholipase A1, with IC50 values in the nanomolar range . This suggests that methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may possess similar properties.

2. Anticancer Activity

Compounds within the spirocyclic family have been investigated for their cytotoxic effects against various cancer cell lines. For example, synthetic derivatives have shown notable cytotoxicity with IC50 values ranging from 0.05 μM to 0.3 μM against specific cancer cell lines . The mechanisms often involve the inhibition of key signaling pathways such as AKT, which is crucial for cancer cell survival and proliferation.

3. Neuroprotective Effects

Neuroprotective properties have been attributed to certain butyrolactones through their ability to reduce oxidative stress and promote neuronal survival in models of neurodegenerative diseases . Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane may similarly offer protective effects against neuronal damage by regulating reactive oxygen species (ROS) production.

Case Studies

Several studies have explored the biological activities of spirocyclic compounds:

  • Study on Anti-inflammatory Effects : A study published in Molecules demonstrated that certain spirocyclic derivatives significantly reduced inflammation markers in vitro and in vivo models .
  • Cytotoxicity Assessment : Research assessing the cytotoxic effects of related compounds revealed that spirocyclic structures could induce apoptosis in cancer cells through mitochondrial pathways .
  • Neuroprotection in Animal Models : In vivo studies indicated that spirocyclic compounds could improve cognitive function and reduce amyloid plaque formation in Alzheimer’s disease models .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-8-6-5-7-11(8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

RKWMZEFURWUQJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12C(O2)(C)C(=O)OC

Origin of Product

United States

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